molecular formula C5H6Br2N2 B3321441 3,5-Dibromo-1,4-dimethyl-1H-pyrazole CAS No. 134589-54-1

3,5-Dibromo-1,4-dimethyl-1H-pyrazole

Cat. No.: B3321441
CAS No.: 134589-54-1
M. Wt: 253.92 g/mol
InChI Key: XATLTQUVJUQQRL-UHFFFAOYSA-N
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Description

3,5-Dibromo-1,4-dimethyl-1H-pyrazole is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are prominent scaffolds in drug discovery due to their wide range of pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . The presence of bromine atoms on the pyrazole core makes this compound a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex molecules for screening . Researchers utilize such halogenated pyrazoles as precursors in the synthesis of various derivatives, including those combined with other heterocycles like thiazolines, to explore new chemical space and potential biological activities . The structural features of this compound, particularly the two bromine handles and the electron-rich heterocycle, make it a useful reagent for developing materials and ligands in catalysis. Handling should follow standard safety protocols for laboratory chemicals. This product is intended for research and further manufacturing applications only, not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-4(6)8-9(2)5(3)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATLTQUVJUQQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290942
Record name 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
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Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134589-54-1
Record name 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134589-54-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
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Advanced Synthetic Methodologies for 3,5 Dibromo 1,4 Dimethyl 1h Pyrazole

Direct Bromination Strategies and Regioselectivity Control

The introduction of bromine atoms onto the pyrazole (B372694) core is a fundamental transformation. However, achieving the desired regioselectivity, particularly for the synthesis of 3,5-dibromo derivatives, requires careful consideration of the substrate and reaction conditions.

Halogenation of Substituted Pyrazole Precursors

The direct halogenation of the pyrazole nucleus with electrophilic reagents is a common approach. It is well-established that for pyrazoles unsubstituted at the C4 position, electrophilic substitution, including halogenation, preferentially occurs at this site. thieme.de To achieve substitution at the C3 and C5 positions, the C4 position must typically be blocked. Therefore, a logical synthetic route to 3,5-Dibromo-1,4-dimethyl-1H-pyrazole would involve the initial synthesis of 1,4-dimethyl-1H-pyrazole, followed by a dibromination step.

The synthesis of 1,4-dimethyl-1H-pyrazole can be achieved through various methods, including the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. The methylation of 4-methylpyrazole (B1673528) is another viable route. rsc.org Once the 1,4-dimethyl-1H-pyrazole precursor is obtained, it can be subjected to bromination. The methyl group at the C4 position directs the incoming electrophiles (bromine) to the available C3 and C5 positions.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent can significantly influence the outcome of the reaction, with chlorinated solvents like carbon tetrachloride or chloroform, as well as acetic acid, being frequently employed.

Catalytic Approaches to Dibromination

While direct bromination with stoichiometric reagents is effective, catalytic methods offer advantages in terms of efficiency and sustainability. Various catalysts have been explored for the bromination of aromatic and heteroaromatic compounds. For pyrazoles, Lewis acids or protic acids can be used to enhance the electrophilicity of the brominating agent.

Although specific catalytic systems for the dibromination of 1,4-dimethyl-1H-pyrazole are not extensively documented in the literature, general principles of catalyzed halogenation can be applied. For instance, the use of a catalyst can allow for milder reaction conditions and potentially improve the regioselectivity of the bromination.

Cycloaddition Reactions in Pyrazole Ring Construction

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the pyrazole core, often allowing for the direct introduction of the desired substitution pattern.

[3+2] Cycloaddition Pathways to Dihalo-N-substituted Pyrazoles

The [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition, is a cornerstone of five-membered heterocycle synthesis. In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (a 1,3-dipole) with a dipolarophile, such as an alkene or alkyne.

To synthesize a dihalogenated pyrazole like this compound, one could envision a strategy involving a dihalogenated dipolarophile. For instance, the reaction of a suitably substituted nitrile imine with a 1,2-dibromoalkene could potentially lead to the desired pyrazole core after a subsequent elimination step. A study by Sha and Wei describes a one-pot synthesis of 3,5-diaryl-4-bromopyrazoles through the [3+2] cycloaddition of in situ generated diazo compounds (precursors to nitrile imines) and 1-bromoalkynes. organic-chemistry.org While this yields a 4-bromo-pyrazole, it highlights the utility of halogenated components in cycloaddition strategies.

Furthermore, the synthesis of 3,5-bis(fluoroalkyl)pyrazoles has been achieved through the [3+2] cycloaddition of fluorinated hydrazonoyl bromides with fluorinated alkenes, demonstrating the feasibility of incorporating halogens via this pathway. rsc.orgnih.gov

Metal-Catalyzed Ring-Forming Reactions

Transition metal catalysis offers another avenue for the construction of the pyrazole ring with control over substitution. These methods can involve the cyclization of appropriately functionalized acyclic precursors. Silver-catalyzed decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids has been reported for the synthesis of multisubstituted pyrazoles. nih.gov

While specific examples for the direct synthesis of this compound via metal-catalyzed ring formation are scarce, the general principle of using metal catalysts to facilitate bond formation in a pre-functionalized linear substrate is a powerful tool in heterocyclic chemistry.

Post-Synthetic Functionalization via Cross-Coupling Reactions

The bromine atoms in this compound serve as versatile handles for further molecular elaboration through various transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C3 and C5 positions, making the dibrominated pyrazole a valuable synthetic intermediate.

The differential reactivity of the two bromine atoms could potentially allow for selective mono- or di-functionalization. Generally, in dihalogenated heterocycles, the more electron-deficient position is more reactive in palladium-catalyzed cross-coupling reactions.

Below is a table summarizing various cross-coupling reactions that could be applied to this compound, based on literature precedents for similar di-brominated heterocyclic systems.

Cross-Coupling ReactionCoupling PartnerCatalyst/Ligand System (General)Product Type
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or estersPd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligand)Arylated/heteroarylated pyrazoles
Heck Coupling AlkenesPd(0) catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Alkenylated pyrazoles
Sonogashira Coupling Terminal alkynesPd(0)/Cu(I) co-catalyst systemAlkynylated pyrazoles
Buchwald-Hartwig Amination AminesPd(0) catalyst with specialized phosphine ligands (e.g., BINAP, XPhos)Aminated pyrazoles
Copper-Catalyzed N-Arylation N-Heterocycles, amidesCu(I) or Cu(II) salts with ligands (e.g., Schiff bases)N-Aryl pyrazoles (at the pyrazole nitrogen if unprotected) or C-N coupled products

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. Studies on 3,5-dibromo-2-pyrone have shown that regioselective coupling can be achieved by tuning the reaction conditions. researchgate.net Similar selectivity could potentially be explored for this compound.

Heck Coupling: The Heck reaction allows for the vinylation of aryl halides. This reaction has been successfully applied to brominated benzofuranyl-pyrazoles, demonstrating its utility for functionalizing bromo-substituted pyrazole systems. organic-chemistry.org

Sonogashira Coupling: This reaction is a powerful tool for introducing alkyne moieties. The Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been shown to proceed chemoselectively, allowing for mono- or di-alkynylation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds. It has been successfully employed for the amination of various bromo-substituted nitrogen-containing heterocycles. nih.govorganic-chemistry.org

Copper-Catalyzed Cross-Coupling: Copper-based systems offer a cost-effective alternative to palladium for certain cross-coupling reactions, particularly for N-arylation. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the 3- and 5-positions of the pyrazole ring.

The reactivity of the bromine atoms on the pyrazole ring is influenced by the electronic nature of the pyrazole itself and the steric hindrance around the reaction centers. Research on similar brominated pyrazole systems, such as 4-bromo-3,5-dinitro-1H-pyrazole, has demonstrated the feasibility of Suzuki-Miyaura coupling. In such cases, the use of a robust palladium precatalyst like XPhos Pd G2 is often essential to achieve good yields and prevent side reactions. rsc.org The choice of base, solvent, and reaction temperature is critical and needs to be optimized for each specific substrate combination. For instance, in the coupling of other brominated nitrogen-rich heterocycles, potassium phosphate (B84403) (K₃PO₄) in a mixture of dioxane and water has proven effective. nih.gov

A typical Suzuki-Miyaura reaction involving this compound would proceed as depicted in the following general scheme:

General Reaction Scheme for Suzuki-Miyaura Coupling:

Reactants: this compound, Arylboronic acid

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄, XPhos Pd G2)

Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent: Aprotic solvent (e.g., Dioxane, Toluene, DMF), often with water

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O80-100Moderate to High
XPhos Pd G2 / K₃PO₄Toluene100-120Potentially High

Note: The data in this table is illustrative and based on reactions with similar brominated pyrazole substrates. Specific yields for this compound would require experimental verification.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. jetir.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org For this compound, this methodology allows for the direct introduction of alkyne functionalities, which are valuable handles for further transformations such as click chemistry or the synthesis of conjugated systems.

The success of the Sonogashira coupling on this substrate would depend on carefully controlled reaction conditions to favor the desired cross-coupling over the undesirable homocoupling of the terminal alkyne (Glaser coupling). The choice of palladium catalyst, copper source, and amine base is crucial. Modern protocols often utilize bulky, electron-rich phosphine ligands to enhance the efficiency of the palladium catalyst, even at room temperature for reactive aryl bromides. organic-chemistry.org

General Reaction Scheme for Sonogashira Coupling:

Reactants: this compound, Terminal alkyne

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Co-catalyst: Copper(I) salt (e.g., CuI)

Base: Amine base (e.g., Triethylamine, Diisopropylamine)

Solvent: Organic solvent (e.g., THF, DMF)

Catalyst SystemCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄ / CuITriethylamineTHF25-60
PdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF25-80

Note: This table represents typical conditions for Sonogashira couplings and would need to be optimized for this compound.

Negishi and Stille Coupling Protocols for Diverse Substitutions

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. The application of Negishi coupling to this compound would allow for the introduction of a wide variety of alkyl, vinyl, aryl, and heteroaryl groups. The preparation of the requisite organozinc reagents from the corresponding organic halides is a key step in this process. Palladium catalysts, often with phosphine ligands, are generally preferred for their higher yields and broader functional group compatibility. organic-chemistry.org

Stille Coupling: The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by a palladium complex. chim.it A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. nih.gov This methodology is highly versatile, allowing for the formation of various carbon-carbon bonds under relatively mild conditions. For this compound, Stille coupling would be a viable option for introducing diverse organic moieties, particularly when other coupling methods might be less effective. The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org

Coupling ReactionOrganometallic ReagentCatalystTypical Solvents
NegishiR-ZnXPd(PPh₃)₄ or Ni(acac)₂THF, Dioxane
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄Toluene, DMF

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. sigmaaldrich.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org For this compound, this reaction would enable the introduction of primary and secondary amines at the 3- and 5-positions.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the supporting ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed. Studies on similar 4-halopyrazoles have shown that the nature of the amine (primary, secondary, presence of β-hydrogens) can significantly impact the reaction outcome. researchgate.net

General Reaction Scheme for Buchwald-Hartwig Amination:

Reactants: this compound, Primary or Secondary Amine

Catalyst: Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

Ligand: Bulky, electron-rich phosphine (e.g., XPhos, SPhos)

Base: Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

Solvent: Aprotic solvent (e.g., Toluene, Dioxane)

Catalyst/LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110
Pd(OAc)₂ / SPhosK₃PO₄Dioxane80-110

Note: The conditions presented are based on general protocols for Buchwald-Hartwig amination and would require optimization for the specific substrate.

Nucleophilic Substitution and Derivatization at Bromine Centers

While palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, nucleophilic substitution reactions at the bromine centers can also be a viable synthetic strategy. Pyrazoles are generally considered π-excessive aromatic systems, which makes them less reactive towards nucleophilic attack compared to π-deficient systems like pyridine. However, the reactivity can be enhanced by the presence of electron-withdrawing groups on the ring or by using highly reactive nucleophiles under forcing conditions.

Nucleophilic aromatic substitution (SNAr) on pyrazoles typically occurs at the 3- and 5-positions. chim.it The reaction proceeds through a Meisenheimer-like intermediate, and its feasibility is dependent on the stability of this intermediate. For this compound, reactions with strong nucleophiles such as alkoxides, thiolates, or certain amines could potentially lead to the displacement of one or both bromine atoms. The reaction conditions, such as high temperatures and the use of a polar aprotic solvent, would be crucial for promoting the reaction.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the context of synthesizing and derivatizing this compound, several green chemistry principles can be applied.

One key aspect is the use of more environmentally benign solvents. Aqueous media, for example, have been successfully employed in Suzuki-Miyaura reactions of other heterocyclic systems. benthamdirect.com The use of catalytic amounts of reagents, as is inherent in the cross-coupling methodologies discussed, is another fundamental principle of green chemistry. Furthermore, developing solvent-free reaction conditions, often in conjunction with microwave irradiation, can significantly reduce waste and energy consumption. tandfonline.com

Advanced Methodologies for Structural and Electronic Characterization

X-ray Diffraction Crystallography for Solid-State Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, bond lengths, and bond angles of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole.

Analysis of Crystal Packing and Intermolecular Interactions

A crystallographic study would reveal how individual molecules of this compound pack together to form a crystal lattice. The analysis would focus on identifying and quantifying intermolecular interactions such as halogen bonding (involving the bromine atoms), hydrogen bonding (if any co-crystallized solvent is present), and van der Waals forces. Understanding these interactions is crucial for predicting the compound's physical properties, such as melting point and solubility. At present, no such studies have been published for this specific compound.

Bond Length and Angle Analysis for Aromaticity and Substituent Effects

The precise measurement of bond lengths and angles within the pyrazole (B372694) ring would offer insights into its degree of aromaticity. The effects of the two bromine atoms and two methyl groups on the electronic distribution within the heterocyclic ring could be assessed by comparing the experimental bond lengths to those of unsubstituted pyrazole and other substituted derivatives. However, no crystallographic data is currently available to perform this analysis for this compound.

Nuclear Magnetic Resonance Spectroscopy for Solution-Phase Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. A suite of NMR experiments would be necessary to fully characterize this compound.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms. To unambiguously assign these signals and confirm the molecular structure, two-dimensional NMR techniques would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for establishing the connectivity of the entire molecule.

A search of the literature has not yielded any published reports of these multi-dimensional NMR studies for this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Studies

NOESY experiments are used to identify protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This information is vital for determining the preferred conformation of the molecule in solution, for instance, the spatial relationship between the methyl groups and the bromine atoms. No NOESY data for this compound has been found in the scientific literature.

Dynamic NMR for Rotational Barriers and Molecular Dynamics

Variable-temperature NMR studies, also known as dynamic NMR, can be used to investigate the dynamic processes within a molecule, such as the rotation around single bonds. For this compound, this technique could potentially be used to determine the rotational energy barriers of the N-methyl and C(4)-methyl groups. Such studies provide insight into the molecule's flexibility and conformational stability. To date, no dynamic NMR studies have been reported for this compound.

Vibrational Spectroscopies (Infrared and Raman) for Probing Molecular Vibrations and Intermolecular Forces

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intricate network of intermolecular forces within a molecular system. By analyzing the vibrational modes of this compound, a detailed picture of its molecular structure and potential interactions can be obtained.

The pyrazole ring itself gives rise to a set of characteristic stretching and bending vibrations. The C=N and N-N stretching vibrations are typically observed in the fingerprint region of the IR and Raman spectra. For instance, in (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the pyrazole ring deformation was experimentally observed at 634 cm⁻¹ in the FT-IR spectrum derpharmachemica.com.

The methyl groups at the 1- and 4-positions contribute to the spectrum with their characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of CH₃ groups are generally found in the 2900-3000 cm⁻¹ region, while their deformation modes appear at lower wavenumbers derpharmachemica.com. For example, in a study of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, asymmetric methyl stretching vibrations were observed at 2993 and 2949 cm⁻¹, with symmetric stretching at 2918 and 2848 cm⁻¹ derpharmachemica.com.

A summary of expected characteristic vibrational modes for this compound, based on analogous compounds, is presented in the interactive table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
C-H stretching (methyl)2900 - 3000Asymmetric and symmetric vibrations.
C=N stretching (ring)1500 - 1650Characteristic of the pyrazole ring.
C-N stretching (ring)1300 - 1400
N-N stretching (ring)1100 - 1200
C-H bending (methyl)1350 - 1470Asymmetric and symmetric deformations.
Pyrazole ring deformation600 - 1000In-plane and out-of-plane bending modes.
C-Br stretching500 - 700

This table is based on data from analogous substituted pyrazole compounds and theoretical expectations. Specific experimental values for this compound may vary.

While this compound itself lacks the N-H proton necessary for classical hydrogen bonding, the bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the supramolecular architecture of the compound in the solid state. Halogen bonds are formed between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.

Studies on related halogenated compounds have demonstrated the significant role of these interactions in crystal packing nih.gov. In the context of this compound, the bromine atoms could potentially interact with the nitrogen atoms of neighboring pyrazole rings or other electron-rich regions, leading to the formation of defined supramolecular structures. These interactions can be subtly probed by vibrational spectroscopy, as they can induce small shifts in the vibrational frequencies of the involved functional groups.

Furthermore, even in the absence of strong hydrogen or halogen bonds, weaker intermolecular forces such as van der Waals interactions and π-π stacking can play a role in the solid-state structure. The formation of supramolecular chains through π–π interactions has been observed in the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole researchgate.netnih.gov. These types of interactions can also be investigated through careful analysis of the low-frequency region of the Raman spectrum.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and photophysical properties of a molecule. These methods probe the transitions between different electronic energy levels within the molecule.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the pyrazole ring. The position and intensity of these bands are influenced by the nature and position of the substituents.

While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, data for the closely related compound 4-bromo-3,5-dimethyl-1H-pyrazole is available and can provide an indication of the expected absorption profile nih.gov. Generally, pyrazole derivatives absorb in the UV region. For instance, the UV spectrum of a 10⁻³ M solution of 3,5-dimethylpyrazole in 1,4-dioxane shows a maximum absorption around 220 nm researchgate.net. The introduction of bromine atoms is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the influence of the halogen's lone pairs of electrons.

The following interactive table summarizes the expected electronic transitions for this compound.

Transition TypeExpected Wavelength Range (nm)Notes
π → π200 - 280Typically the most intense absorption band.
n → π250 - 350Generally weaker than π → π* transitions.

This table is based on general knowledge of the electronic spectroscopy of pyrazole derivatives. Actual values for this compound may differ.

Fluorescence spectroscopy can be employed to investigate the emissive properties of this compound upon excitation with UV or visible light. Many pyrazole derivatives are known to be fluorescent, and their emission properties are highly dependent on their molecular structure and environment nih.gov.

The presence of heavy atoms like bromine can, in some cases, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, this is not a universal rule, and the specific photophysical behavior of this compound would need to be determined experimentally. Should the compound be fluorescent, the emission spectrum would provide information on the energy of the first excited singlet state and the Stokes shift (the difference in energy between the absorption and emission maxima).

Chiroptical Spectroscopies for Stereochemical Investigations (if chiral derivatives are relevant)

Chiroptical spectroscopies, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful techniques for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

For this compound itself, which is an achiral molecule, these techniques are not applicable. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent, chiroptical spectroscopy would be an invaluable tool for determining their absolute configuration and studying their conformational preferences in solution. The application of chiroptical methods has been demonstrated for other chiral pyrazole derivatives nih.gov.

Reactivity and Reaction Mechanisms of 3,5 Dibromo 1,4 Dimethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactivity of the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic compounds, including pyrazoles. psu.edu In pyrazole and its derivatives, electrophilic attack typically occurs at the C4 position, which is the most electron-rich and sterically accessible carbon atom. researchgate.netresearchgate.net

For 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, the C4 position is occupied by a methyl group, effectively blocking it from further electrophilic attack. Consequently, common electrophilic substitution reactions like halogenation and nitration are not expected to occur at this position under standard SEAr conditions. Studies on related compounds, such as 1,3,5-trimethylpyrazole, show that nitration occurs at the C4 position, highlighting the inherent reactivity of this site when it is unsubstituted.

Direct halogenation or nitration at the C3 or C5 positions is also highly unlikely. These positions are already substituted with bromine atoms and are electronically deactivated. Furthermore, any potential attack would be sterically hindered by the existing bromine and methyl groups. Therefore, the pyrazole ring of this compound is generally considered inert towards typical electrophilic aromatic substitution.

The regioselectivity of electrophilic attack on pyrazoles is a well-established principle. The activating, ortho-para directing nature of the N1-substituent and the deactivating nature of the N2-nitrogen atom combine to make the C4 position the most nucleophilic.

In the case of this compound, the electronic landscape is complex:

Bromine atoms (C3, C5): These are strongly deactivating via their inductive effect, withdrawing electron density from the ring.

N-methyl group (N1): This group is activating, donating electron density to the ring system.

C-methyl group (C4): This group is also activating through hyperconjugation.

Despite the presence of activating methyl groups, the powerful deactivating effect of the two bromine atoms, coupled with the steric blockade at C4, renders the carbon framework of the pyrazole ring resistant to electrophilic attack.

Nucleophilic Substitution Reactions and Anion Formation

While resistant to electrophiles, the electron-deficient nature of the this compound ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.

The bromine atoms at the C3 and C5 positions are potential leaving groups. The strong electron-withdrawing character of the pyrazole ring and the second bromine atom would help to stabilize the negative charge in the Meisenheimer-like intermediate formed during the nucleophilic attack. masterorganicchemistry.com Strong nucleophiles would be required to facilitate this substitution.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Potential Product(s)
Alkoxide Sodium Methoxide (NaOMe) 3-Bromo-5-methoxy-1,4-dimethyl-1H-pyrazole and/or 3,5-Dimethoxy-1,4-dimethyl-1H-pyrazole
Thiolate Sodium Thiophenoxide (NaSPh) 3-Bromo-1,4-dimethyl-5-(phenylthio)-1H-pyrazole and/or 3,5-bis(phenylthio)-1,4-dimethyl-1H-pyrazole
Amine Ammonia (NH₃) or Alkylamine 5-Bromo-1,4-dimethyl-1H-pyrazol-3-amine and/or 1,4-Dimethyl-1H-pyrazole-3,5-diamine
Cyanide Sodium Cyanide (NaCN) 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbonitrile and/or 1,4-Dimethyl-1H-pyrazole-3,5-dicarbonitrile

Anion formation at the C4-methyl group is also a possibility. Treatment with a strong base could lead to deprotonation of the methyl group, generating a carbanion that could then react with various electrophiles.

Metal-Halogen Exchange Reactions and Their Synthetic Utility

One of the most significant and synthetically useful reactions for this compound is the metal-halogen exchange. This reaction is fundamental in organometallic chemistry for converting organic halides into organometallic reagents. The bromine atoms on the pyrazole ring are susceptible to exchange with organolithium reagents, such as n-butyllithium (n-BuLi).

The reaction proceeds rapidly, typically at low temperatures, to replace one of the bromine atoms with lithium, forming a highly reactive pyrazolyl-lithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups at the C3 or C5 position. The regioselectivity of the exchange (i.e., whether the C3-Br or C5-Br is exchanged first) can be influenced by subtle electronic differences and steric hindrance, though in many cases a mixture of products may result.

Table 2: Synthetic Utility of Metal-Halogen Exchange

Electrophile Reagent Example Resulting Functional Group
Carbon Dioxide CO₂ (gas) Carboxylic Acid (-COOH)
Aldehydes/Ketones Acetone, Benzaldehyde Secondary/Tertiary Alcohol
Alkyl Halides Methyl Iodide (CH₃I) Alkyl group (-CH₃)
Disulfides Dimethyl disulfide (MeSSMe) Thioether (-SMe)
Chlorosilanes Trimethylsilyl chloride (TMSCl) Silyl group (-SiMe₃)

Photochemical and Electrochemical Transformations

The study of photochemical and electrochemical reactions provides insight into the behavior of molecules under energy-rich conditions.

Photochemical Transformations: While specific photochemical studies on this compound are not widely documented, the presence of carbon-bromine bonds suggests potential reactivity under UV irradiation. C-Br bonds can undergo homolytic cleavage to form radical intermediates. Such reactions could lead to debromination or radical-mediated coupling reactions. Related studies have shown that photochemical bromination of pyrazolinone derivatives can be achieved, indicating the pyrazole core can participate in light-induced reactions. psu.edursc.org

Electrochemical Transformations: Electrochemical methods offer an alternative way to induce reactivity.

Reduction: The C-Br bonds can be susceptible to electrochemical reduction. This process involves the transfer of electrons to the molecule, leading to the cleavage of the C-Br bond and the formation of a pyrazolyl anion or radical, which would be subsequently protonated by the solvent, resulting in a debrominated product.

Oxidation: Electrochemical oxidation of pyrazoles has been used to generate electrophilic halogenating agents in situ for the functionalization of the C4 position. mdpi.comresearchgate.netingentaconnect.com While this specific application is blocked in this compound, it demonstrates that the pyrazole ring can be activated under oxidative electrochemical conditions, potentially leading to other transformations.

Thermal Stability and Decomposition Pathways

The thermal stability of a compound is a critical parameter, particularly for its storage and handling. Studies on related energetic heterocyclic compounds provide a framework for understanding the potential thermal behavior of this compound.

The thermal decomposition of substituted pyrazoles often begins at temperatures above 250 °C. mdpi.com The presence of halogen substituents has been observed to increase the thermal stability of some heterocyclic systems. mdpi.com The decomposition of similar energetic pyrazole compounds has been shown to proceed through complex pathways, often initiated by the cleavage of the weakest bond in the molecule. researchgate.netmdpi.com For this compound, likely decomposition pathways at elevated temperatures could include:

Cleavage of the C-Br bonds.

Rupture of the N-N bond within the pyrazole ring.

Cleavage of the N-C bonds, leading to fragmentation of the heterocyclic ring.

The process is likely to be a radical mechanism, generating a variety of smaller volatile fragments. mdpi.com

Table 3: Decomposition Temperatures of Related Azole Compounds

Compound Decomposition Onset (T5%) Notes Reference
Phenyl-substituted heterocycle (parent) 253 °C Decomposition in inert atmosphere. mdpi.com
meta-Chloro-phenyl substituted heterocycle 257 °C Halogen substituent slightly increases stability. mdpi.com
para-Chloro-phenyl substituted heterocycle 260 °C Halogen substituent slightly increases stability. mdpi.com
3,5-Dinitro-1H-pyrazole-1,4-diamine ~241 °C (514 K) Energetic material with nitro groups. bibliotekanauki.pl

Based on a comprehensive search of available scientific literature, there is insufficient research data on the coordination chemistry of the specific compound This compound .

Detailed articles and research findings concerning its ligand design principles, the synthesis and characterization of its transition metal complexes, its main group, lanthanide, and actinide complexes, or its spectroscopic and magnetic properties could not be located.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested outline and content requirements. Writing such an article would require speculating or extrapolating from related but different compounds, which would violate the core instructions of focusing solely on the specified chemical.

Information regarding "this compound" is currently unavailable in existing research literature.

A comprehensive review of scientific databases and scholarly articles has revealed a lack of published research on the specific chemical compound this compound, particularly concerning its coordination chemistry and the catalytic applications of its metal complexes.

Despite extensive searches, no specific data could be located for the following topics as requested:

Electron Paramagnetic Resonance (EPR) Spectroscopy: There are no available studies detailing the use of EPR spectroscopy to characterize metal complexes derived from this compound.

Variable-Temperature Magnetic Susceptibility Measurements: Research detailing the magnetic properties of metal complexes with this specific ligand is not present in the available literature.

Catalytic Applications of Metal Complexes: No documented catalytic activities in organic transformations or mechanistic investigations of catalytic cycles involving metal complexes of this compound have been found.

While the broader family of pyrazole-based ligands is extensively studied in coordination chemistry and catalysis, the specific dibrominated and dimethylated derivative at the 1 and 4 positions of the pyrazole ring does not appear in the current body of scientific literature. Therefore, a detailed and scientifically accurate article on this specific compound, adhering to the requested outline, cannot be generated at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G**, are employed to determine the ground state properties of pyrazole (B372694) derivatives. nih.govresearchgate.net For 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, DFT studies can elucidate key parameters that govern its stability and reactivity.

Theoretical calculations on similar pyrazole structures provide insights into expected values for key electronic properties. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Mulliken charge analysis, another output of DFT calculations, can reveal the partial charges on each atom within the this compound molecule. researchgate.net This information helps in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. For instance, in related substituted pyrazoles, considerable negative charge density is often found on the nitrogen atoms of the pyrazole ring. researchgate.net

Table 1: Representative Theoretical Electronic Properties of Substituted Pyrazoles

PropertyDescriptionTypical Calculated Values for Similar Pyrazoles
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability4.0 to 5.0 eV
Dipole MomentMeasure of the polarity of the molecule2.0 to 4.0 Debye

Note: The values presented are illustrative and based on DFT calculations of various substituted pyrazole derivatives. Specific values for this compound would require dedicated calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

These methods can be used to calculate the optimized geometry, vibrational frequencies, and electronic excitation energies of this compound. Time-dependent DFT (TD-DFT) and other ab initio methods are particularly useful for studying excited states and predicting UV-Vis absorption spectra. acs.org For instance, calculations can reveal the nature of electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heterocyclic compounds.

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Lattices

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into the intermolecular interactions of this compound, both in solution and in the solid state.

By simulating the movement of atoms and molecules over time, MD can be used to understand how molecules of this compound interact with each other and with solvent molecules. This is particularly relevant for understanding its solubility and transport properties. Furthermore, MD simulations can be employed to model the crystal lattice of the compound, providing insights into its solid-state structure and properties. The development of accurate force fields, including parameters for halogenated compounds, is crucial for the reliability of these simulations. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, as well as the structures and energies of transition states and intermediates.

For example, a theoretical study on the bromination of pyrazolines to form pyrazoles suggests that the reaction proceeds through a bromo-substituted intermediate. researchgate.net Similar computational approaches could be used to study the synthesis of this compound, providing valuable information for optimizing reaction conditions and maximizing yields. DFT calculations can be used to locate transition state structures and calculate activation energies, offering a deeper understanding of the reaction kinetics.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: DFT calculations have become a standard tool for the prediction of 1H and 13C NMR chemical shifts. nih.govchemicalbook.comdrugbank.comnih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts with a reasonable degree of accuracy. These predictions can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between isomers.

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated using DFT and ab initio methods. tandfonline.com The calculated vibrational spectrum can be compared with experimental data to confirm the structure of a synthesized compound.

Table 2: Predicted Spectroscopic Data for a Representative Substituted Pyrazole

Spectroscopic DataPredicted Value
1H NMR (pyrazole ring H)6.0 - 7.5 ppm
1H NMR (N-methyl)3.5 - 4.0 ppm
1H NMR (C-methyl)2.0 - 2.5 ppm
13C NMR (pyrazole ring C)100 - 150 ppm
IR (C=N stretch)1500 - 1600 cm-1
IR (C-H stretch)2900 - 3100 cm-1

Note: These are representative ranges for substituted pyrazoles. Precise predictions for this compound would require specific calculations.

Quantitative Structure-Activity Relationships (QSAR) in Material Design Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. While QSAR is most commonly used in drug discovery, its principles can also be applied to materials science for the design of new materials with desired properties. neuroquantology.comshd-pub.org.rsnih.govijsdr.org

In the context of this compound, QSAR studies could be developed to predict properties relevant to material design, such as thermal stability, conductivity, or non-linear optical properties. By building a QSAR model based on a training set of related pyrazole derivatives with known properties, it would be possible to predict the properties of new, unsynthesized compounds. This approach could accelerate the discovery of novel pyrazole-based materials for various applications. The descriptors used in such QSAR models can be calculated from the molecular structure using computational chemistry methods and can include electronic, steric, and thermodynamic properties. ijsdr.org

An extensive search of publicly available scientific literature and databases has been conducted to generate an article on the chemical compound this compound, focusing on its advanced applications and emerging research frontiers as per the specified outline. Despite a thorough investigation, no specific research findings, data, or publications could be identified for this particular compound within the requested contexts.

The performed searches aimed to uncover the role of this compound in the following areas:

Material Science and Engineering: Including its use as a precursor for luminescent and optoelectronic materials, a component in Metal-Organic Frameworks (MOFs) and coordination polymers, or its application in functional polymers and advanced composite materials.

Supramolecular Assembly and Self-Organization: Investigating its ability to form higher-order structures through non-covalent interactions.

Advanced Analytical Technologies (Sensing): Focusing on its potential in the design of chemo- and biosensors.

The search results did yield information on related pyrazole derivatives, highlighting the broad utility of the pyrazole scaffold in these advanced fields. For instance, various substituted pyrazoles are known to be versatile ligands in coordination chemistry and have been incorporated into luminescent materials, MOFs, and sensors. However, no literature specifically detailing the synthesis, properties, or applications of this compound in these domains was found.

This lack of information suggests that the advanced applications of this compound are likely a niche area of research with limited published data, or that its potential in these fields has not yet been explored or reported in publicly accessible sources.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this compound strictly adhering to the provided outline due to the absence of relevant research findings.

Advanced Applications and Emerging Research Frontiers

Application in Advanced Analytical Technologies (Sensing)

Probes for Environmental Monitoring

The development of sensitive and selective chemical probes is a critical area of research for environmental monitoring, aimed at detecting pollutants and contaminants that pose a risk to ecosystems and human health. While direct applications of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole as an environmental probe are not yet extensively documented in scientific literature, its structural features suggest a strong potential for development in this area.

The pyrazole (B372694) core is known for its ability to coordinate with metal ions. This property, combined with the electronic effects of the bromo and methyl substituents, could be harnessed to create selective sensors for specific metal pollutants in aqueous environments. The bromine atoms on the pyrazole ring can be functionalized, allowing for the attachment of chromophores or fluorophores. Such modifications could lead to the development of colorimetric or fluorescent probes, where the binding of a target analyte would trigger a detectable optical response.

Furthermore, brominated organic compounds are a known class of environmental contaminants, often originating from flame retardants. nih.gov The study of compounds like this compound can contribute to a better understanding of the environmental fate and transport of brominated heterocycles. While not a direct application as a probe, this fundamental knowledge is crucial for developing effective monitoring and remediation strategies. osti.gov The analytical methods developed for detecting and quantifying such compounds in environmental matrices are themselves a form of advanced environmental monitoring. osti.gov

The potential for this compound to be used in sensor arrays is another emerging research direction. By creating a library of pyrazole derivatives with varied substitution patterns, it may be possible to develop an "electronic nose" or "tongue" capable of detecting a range of environmental pollutants through pattern recognition of their collective response.

Use as Building Blocks in Complex Organic Synthesis and Methodology Development

The true synthetic utility of this compound lies in its role as a versatile building block for the construction of more complex molecular architectures. The two bromine atoms at the 3 and 5 positions of the pyrazole ring are prime handles for a variety of cross-coupling reactions, making this compound a valuable synthon in organic synthesis. ktu.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ktu.edu The dibrominated nature of this pyrazole allows for sequential or double coupling reactions, providing a pathway to a diverse range of substituted pyrazoles. For instance, a selective mono-Suzuki coupling could be achieved under carefully controlled conditions, leaving the second bromine atom available for subsequent functionalization. This stepwise approach is invaluable for the synthesis of unsymmetrically substituted pyrazoles, which are often challenging to prepare by other means.

The reactivity of the C-Br bonds can be influenced by the electronic nature of the pyrazole ring, which is in turn affected by the N-methyl and C-methyl groups. nih.gov These substituents can modulate the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle of cross-coupling reactions. The development of new synthetic methodologies often involves exploring the reactivity of such substituted heterocycles to expand the scope and efficiency of known transformations. rsc.org

The following table summarizes the potential cross-coupling reactions that this compound can undergo, highlighting its versatility as a building block.

Reaction Type Coupling Partner Resulting Bond Potential Product Class
Suzuki-MiyauraOrganoboron ReagentsC-CAryl- or heteroaryl-substituted pyrazoles
HeckAlkenesC-CAlkenyl-substituted pyrazoles
SonogashiraTerminal AlkynesC-CAlkynyl-substituted pyrazoles
Buchwald-HartwigAmines, AmidesC-NAmino- or amido-substituted pyrazoles
StilleOrganotin ReagentsC-CVariously substituted pyrazoles
NegishiOrganozinc ReagentsC-CAlkyl-, aryl-, or vinyl-substituted pyrazoles

The ability to introduce a wide array of functional groups onto the pyrazole core makes this compound a key intermediate in the synthesis of compounds for medicinal chemistry, materials science, and agrochemicals. nih.govglobalresearchonline.net

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of this compound contributes significantly to the fundamental understanding of heterocyclic chemistry, particularly in the areas of structure-activity relationships, reaction mechanisms, and supramolecular chemistry.

The presence of four different substituents on the five-membered pyrazole ring—two bromine atoms, a methyl group on a carbon, and a methyl group on a nitrogen—provides a rich platform for investigating the interplay of steric and electronic effects on the reactivity and physical properties of the molecule. nih.govmdpi.com For example, the methyl groups are electron-donating, which can influence the aromaticity and nucleophilicity of the pyrazole ring. mdpi.com The bulky bromine atoms can exert steric hindrance, affecting the approach of reagents and influencing the regioselectivity of reactions.

Investigating the selective functionalization of the two C-Br bonds provides insights into the subtle differences in their reactivity, which can be rationalized through computational studies and detailed mechanistic investigations. rsc.org This knowledge is transferable to other heterocyclic systems and aids in the rational design of synthetic routes to complex target molecules.

Furthermore, pyrazoles are known to participate in hydrogen bonding and π-stacking interactions, leading to the formation of supramolecular assemblies. mdpi.com While the N-methylation in this compound precludes its role as a hydrogen bond donor, it can still act as a hydrogen bond acceptor. The potential for halogen bonding involving the bromine atoms adds another layer of complexity and interest to its supramolecular chemistry. The study of how the substitution pattern influences the solid-state packing and crystal engineering of pyrazole derivatives is an active area of research.

In essence, this compound is more than just a chemical compound; it is a model system that allows chemists to probe the fundamental principles governing the behavior of heterocyclic molecules, thereby enriching the broader field of organic chemistry.

Challenges and Future Directions in Research

Development of More Efficient and Sustainable Synthetic Routes

Currently, specific, optimized synthetic routes for 3,5-Dibromo-1,4-dimethyl-1H-pyrazole are not widely documented in publicly accessible literature. The synthesis would likely involve the bromination of a 1,4-dimethyl-1H-pyrazole precursor. A significant challenge lies in achieving regioselective bromination at the 3 and 5 positions without affecting the methyl groups or the pyrazole (B372694) ring's integrity.

Future research should focus on developing high-yield, sustainable synthetic methods. This could involve:

Green Chemistry Approaches : Utilizing environmentally benign solvents and reagents to minimize hazardous waste. The use of nano-catalysts, such as nano-ZnO, has shown promise in producing high yields of pyrazole derivatives with reduced reaction times and simpler work-up procedures.

Catalytic Bromination : Investigating selective bromination using catalysts that can direct the bromine atoms to the desired positions under mild conditions. Oxidative bromination techniques, which avoid the use of hazardous molecular bromine, represent a sustainable alternative.

Flow Chemistry : Implementing continuous flow reactors could offer precise control over reaction parameters like temperature and stoichiometry, potentially improving yield and purity while minimizing side reactions.

A plausible, though currently undocumented, synthetic pathway could be the direct bromination of 1,4-dimethyl-1H-pyrazole.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Key Challenges
Direct Bromination of 1,4-dimethyl-1H-pyrazole Atom economy, straightforward Lack of regioselectivity, potential for over-bromination
Catalytic Methods (e.g., nano-catalysts) High yield, sustainability, mild conditions Catalyst design for specific substrate, cost

Exploration of Untapped Reactivity Pathways and Functionalization Strategies

The reactivity of the bromine atoms at the 3 and 5 positions of this compound is a key area for future research. These positions are ripe for functionalization through various cross-coupling reactions, allowing for the introduction of new chemical moieties.

Future research directions include:

Cross-Coupling Reactions : Utilizing the dibromo-scaffold in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions to create a library of novel derivatives. The success of these reactions on other brominated pyrazoles suggests their applicability here.

Metal-Ligand Chemistry : Investigating the compound's ability to act as a ligand for transition metals. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the bromo-substituents could be further modified to create novel pincer-type ligands.

Selective Functionalization : Developing methods to selectively react with one bromine atom over the other, which would significantly enhance the synthetic utility of the molecule for creating complex, asymmetric structures.

Rational Design of Derivatives for Enhanced Performance in Specific Applications

While no specific applications for this compound have been reported, the broader pyrazole family is known for its pharmacological activity. The rational design of derivatives starting from this dibrominated core could lead to new compounds with enhanced performance. For instance, derivatives of 4,5-dihydro-1H-pyrazole containing a 3,5-dibromo-2-hydroxyphenyl group have shown potential as anticancer agents.

Key areas for exploration are:

Medicinal Chemistry : Designing derivatives that could act as inhibitors for specific enzymes or receptors. The pyrazole scaffold is present in several approved drugs.

Agrochemicals : Creating new fungicides, herbicides, or insecticides, as the pyrazole core is a known feature in many agrochemical products.

Structure-Activity Relationship (SAR) Studies : Synthesizing a range of derivatives and systematically evaluating how changes in the molecular structure affect their biological activity.

Integration into Multidisciplinary Research Platforms (e.g., catalysis, materials science)

The integration of this compound into broader research fields presents a significant opportunity.

Catalysis : Pyrazole-based ligands are widely used in both homogeneous and heterogeneous catalysis due to their ability to form stable complexes with metal ions. Derivatives of this compound could be synthesized to act as ligands with tailored electronic and steric properties for specific catalytic transformations.

Materials Science : Pyrazole derivatives are used in the construction of coordination polymers and metal-organic frameworks (MOFs). The dibromo-functionality offers two points for potential polymerization or for anchoring the molecule onto surfaces, making it a candidate for developing new materials with interesting electronic or photophysical properties.

Overcoming Current Limitations in Characterization and Computational Modeling

A significant limitation is the absence of comprehensive characterization data for this compound in the scientific literature.

Future work should include:

Full Spectroscopic and Crystallographic Analysis : Detailed characterization using NMR (¹H, ¹³C), IR, and mass spectrometry, along with single-crystal X-ray diffraction to determine its precise three-dimensional structure. This foundational data is crucial for all other areas of research. While data exists for related compounds like 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane, it is not available for the title compound.

Computational Studies : Employing density functional theory (DFT) and other computational methods to model the molecule's electronic structure, reactivity, and potential interactions with biological targets or catalytic centers. Molecular electrostatic potential (MEP) surface analysis could predict reactive sites for electrophilic and nucleophilic attack. This in silico work can guide and rationalize experimental efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of 3,5-dibromo-4-nitro-1H-pyrazole using methyl iodide (MeI) and sodium hydride (NaH) in anhydrous DMF under reflux. Key steps include controlled addition of NaH to avoid side reactions and maintaining anhydrous conditions to prevent hydrolysis. Post-reaction, distillation under reduced pressure and recrystallization in water-ethanol mixtures yield the product .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess MeI) and reaction time (typically 12–18 hours) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) resolves nitro-byproducts .

Q. How can spectroscopic techniques distinguish this compound from its non-brominated analogs?

  • IR Spectroscopy : Bromine substituents introduce distinct C-Br stretching vibrations (550–650 cm⁻¹), absent in non-brominated analogs like 3,5-dimethylpyrazole. Compare with reference spectra (e.g., NIST Standard Reference Database) to confirm functional groups .
  • NMR Analysis : In 1H^1\text{H}-NMR, deshielding effects from bromine atoms shift pyrazole ring protons downfield (δ 7.5–8.5 ppm). 13C^{13}\text{C}-NMR shows characteristic quaternary carbon signals near δ 120–140 ppm due to Br-induced electron withdrawal .

Q. What crystallization strategies are effective for structural confirmation of this compound?

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to grow single crystals. For X-ray diffraction, employ SHELXL for refinement and Mercury for visualization of packing interactions and hydrogen bonding .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites in this compound?

  • Methodology : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Calculate HOMO-LUMO gaps to assess electrophilicity. Natural Bond Orbital (NBO) analysis identifies charge distribution, highlighting bromine atoms as electron-deficient sites prone to nucleophilic substitution .

Q. What experimental and computational approaches resolve contradictions in bromination regioselectivity?

  • Regioselectivity Analysis : Combine 1H^1\text{H}-15N^{15}\text{N}-HMBC NMR to map nitrogen environments and DFT-based Fukui indices to predict bromination sites. Compare with X-ray data (ORTEP-3) to validate computational models .

Q. How can biological activity be systematically evaluated for this compound, particularly in anticancer or antiviral contexts?

  • Assay Design :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antiviral Activity : Screen against HCV replicons via luciferase-based reporter assays.
  • Oxidative Stress : Quantify Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) in treated cells .

Q. What strategies mitigate challenges in synthesizing brominated pyrazole derivatives at scale?

  • Scale-Up Considerations :

  • Replace NaH with safer bases (e.g., K₂CO₃) in DMF to reduce exothermic risks.
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100°C) while maintaining yield .

Q. How do steric and electronic effects of bromine substituents influence supramolecular packing in crystal structures?

  • Crystallographic Analysis : Use Mercury to analyze intermolecular interactions (e.g., Br···Br halogen bonds, π-π stacking). Compare with non-brominated analogs to quantify packing efficiency and lattice energy differences .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computed DFT geometries to resolve structural ambiguities .
  • Contradiction Management : Replicate conflicting synthesis protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to identify yield-limiting factors .

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3,5-Dibromo-1,4-dimethyl-1H-pyrazole

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